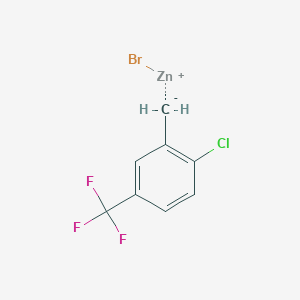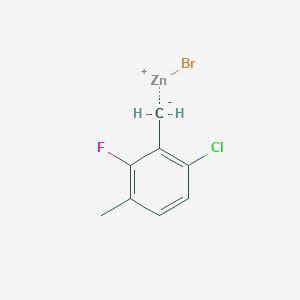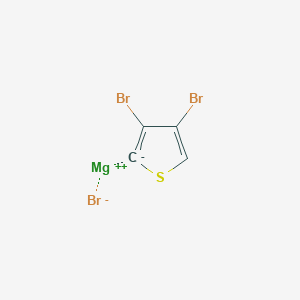
(3,5-Bis(trifluoromethyl)benzyl)zinc chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3,5-Bis(trifluoromethyl)benzyl)zinc chloride is an organozinc compound that features a benzyl group substituted with two trifluoromethyl groups at the 3 and 5 positions, bonded to a zinc chloride moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (3,5-Bis(trifluoromethyl)benzyl)zinc chloride typically involves the reaction of (3,5-Bis(trifluoromethyl)benzyl) chloride with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
(3,5-Bis(trifluoromethyl)benzyl) chloride+Zn→(3,5-Bis(trifluoromethyl)benzyl)zinc chloride
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation may be employed.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions with various electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Coupling Reactions: This compound is often used in palladium-catalyzed cross-coupling reactions, such as Negishi coupling, to form biaryl compounds or other complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkyl halides, aryl halides, and acyl chlorides. Typical conditions involve the use of polar aprotic solvents like THF or dimethylformamide (DMF).
Coupling Reactions: Palladium catalysts, such as palladium acetate or palladium chloride, are commonly used along with ligands like triphenylphosphine. Reactions are typically carried out under an inert atmosphere at elevated temperatures.
Major Products:
Substitution Reactions: Products include substituted benzyl derivatives with various functional groups.
Coupling Reactions: Products include biaryl compounds and other complex organic molecules.
科学的研究の応用
(3,5-Bis(trifluoromethyl)benzyl)zinc chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.
Medicine: Used in the development of new drug candidates and therapeutic agents.
Industry: Employed in the synthesis of advanced materials and specialty chemicals.
作用機序
The mechanism of action of (3,5-Bis(trifluoromethyl)benzyl)zinc chloride involves the transfer of the benzyl group to an electrophile, facilitated by the zinc center. The zinc atom acts as a Lewis acid, stabilizing the negative charge on the benzyl group and enhancing its nucleophilicity. This allows for efficient formation of new bonds with various electrophiles.
類似化合物との比較
(3,5-Bis(trifluoromethyl)benzyl)magnesium chloride: Similar in structure but contains magnesium instead of zinc.
(3,5-Bis(trifluoromethyl)benzyl)lithium: Contains lithium instead of zinc, with different reactivity and applications.
Uniqueness: (3,5-Bis(trifluoromethyl)benzyl)zinc chloride is unique due to the presence of zinc, which provides distinct reactivity compared to magnesium and lithium analogs. Zinc compounds are generally more stable and less reactive, making them suitable for selective transformations in organic synthesis.
特性
IUPAC Name |
chlorozinc(1+);1-methanidyl-3,5-bis(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F6.ClH.Zn/c1-5-2-6(8(10,11)12)4-7(3-5)9(13,14)15;;/h2-4H,1H2;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCUUPLREISPXQP-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F.Cl[Zn+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClF6Zn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














